4-Hydroxydecanoic acid
Overview
Description
4-Hydroxydecanoic acid, also known as 4-hydroxydecanoate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It has a molecular formula of C10H20O3 . The average mass is 188.264 Da and the monoisotopic mass is 188.141251 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound is 1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.27 . The compound’s IUPAC name is this compound . The InChI code for the compound is 1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) .Scientific Research Applications
Bioconversion and Toxicity
Feron et al. (1996) investigated the bioconversion of ricinoleic acid to gamma-decalactone and its precursor, 4-hydroxydecanoic acid, by Sporidiobolus species. They found that this compound was less toxic to microorganisms than the lactone form, indicating its potential use in biotechnological applications involving microorganisms (Feron et al., 1996).
Antiseptic Properties
A study by Furukawa et al. (1976) demonstrated the antiseptic effects of various fatty acids, including this compound, on bacteria, yeast, and mold. The findings suggest potential applications in preserving food products and in the development of natural antiseptic agents (Furukawa et al., 1976).
Polymerization Potential
Ajima et al. (1985) explored the polymerization of 10-hydroxydecanoic acid, which is structurally similar to this compound, using lipase in benzene. This suggests that this compound may also have potential applications in the field of polymer chemistry for the synthesis of novel materials (Ajima et al., 1985).
Antifungal Properties
Sjögren et al. (2003) identified antifungal compounds, including 3-hydroxydecanoic acid, from Lactobacillus plantarum. This suggests that this compound might also possess similar antifungal properties, which could be useful in the development of natural antifungal agents or in agriculture (Sjögren et al., 2003).
Role in Fatty Acid Production
Zheng et al. (2004) investigated the role of thioesterase II in E. coli in the production of 3-hydroxydecanoic acid. This research highlights the potential of genetically engineered microorganisms to produce hydroxydecanoic acids, which may include this compound, for various applications (Zheng et al., 2004).
Biosynthesis and Applications
He et al. (2019) described the biosynthesis of medium-chain hydroxy fatty acids, including omega-hydroxydecanoic acid, in engineered E. coli. This suggests that this compound can be produced in a similar mannerfor applications in the medical, cosmetic, and food industries (He et al., 2019).
Lipid Peroxidation and Analysis
Spickett (2013) explored the chemistry and analysis of 4-hydroxy-2-nonenal, a product of lipid peroxidation. This study provides insight into the broader context of lipid peroxidation products, which may include this compound, highlighting its potential relevance in understanding oxidative stress and related biological processes (Spickett, 2013).
Synthesis of Non-Proteinogenic Amino Acids
Shirode and Deshmukh (2006) described an efficient synthesis method for 3-amino-2-hydroxydecanoic acid, a nonproteinogenic amino acid, using this compound derivatives. This indicates potential applications of this compound in synthesizing specialized amino acids for pharmaceutical and biotechnological applications (Shirode & Deshmukh, 2006).
Quantification in Food and Agriculture
Barberousse et al. (2008) discussed analytical methodologies for quantifying hydroxycinnamic acids, including this compound, in agricultural products. This research is relevant for determining the presence and concentration of this compound in food products and agricultural byproducts (Barberousse et al., 2008)
Safety and Hazards
Properties
IUPAC Name |
4-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVZEYXLCYOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938421 | |
Record name | 4-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-51-6 | |
Record name | Decanoic acid, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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